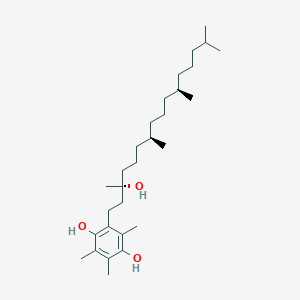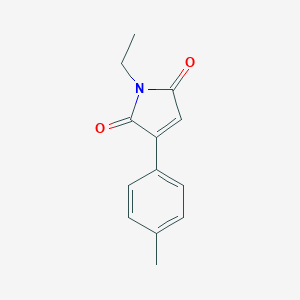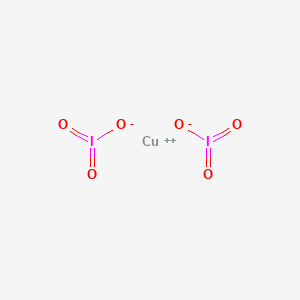
2-Methyl-2-nitro-3-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-nitro-3-butanone (MNB) is a synthetic compound that has gained significant attention in the scientific community due to its diverse applications in various fields. MNB is a yellow crystalline solid with a molecular weight of 161.12 g/mol and a melting point of 69-70°C. It is a versatile compound that finds its use in several chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
2-Methyl-2-nitro-3-butanone acts as a nitroalkene, which undergoes Michael addition reactions with nucleophiles, such as thiols, amines, and carbanions. The Michael addition reaction proceeds through the formation of a covalent bond between the nucleophile and the β-carbon of the nitroalkene. This reaction is highly selective and occurs under mild reaction conditions. 2-Methyl-2-nitro-3-butanone also undergoes reduction reactions to form 2-methyl-3-butanone, which is an important intermediate in organic synthesis.
Biochemical and physiological effects:
2-Methyl-2-nitro-3-butanone has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-Methyl-2-nitro-3-butanone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has been reported to have anti-viral activity against several viruses, such as herpes simplex virus and influenza virus. 2-Methyl-2-nitro-3-butanone has also been shown to exhibit insecticidal activity against several insect species.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2-nitro-3-butanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It undergoes selective reactions with nucleophiles, which allows for the synthesis of complex molecules with high selectivity. 2-Methyl-2-nitro-3-butanone has a high yield and is cost-effective, which makes it an attractive reagent for large-scale synthesis. However, 2-Methyl-2-nitro-3-butanone also has certain limitations for use in lab experiments. It is a toxic compound that requires careful handling and disposal. The reaction conditions for the synthesis of 2-Methyl-2-nitro-3-butanone need to be carefully optimized to obtain a high yield. 2-Methyl-2-nitro-3-butanone is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for the use of 2-Methyl-2-nitro-3-butanone in scientific research. One direction is the synthesis of new anti-cancer drugs that exhibit high selectivity and low toxicity. 2-Methyl-2-nitro-3-butanone can also be used in the synthesis of new anti-inflammatory drugs that exhibit improved efficacy and reduced side effects. Another direction is the synthesis of new insecticides that exhibit high selectivity and low toxicity. 2-Methyl-2-nitro-3-butanone can also be used in the synthesis of new fragrances that exhibit improved stability and longevity. Overall, the versatile applications of 2-Methyl-2-nitro-3-butanone make it an important compound for use in scientific research.
Méthodes De Synthèse
2-Methyl-2-nitro-3-butanone can be synthesized by the reaction of 2-methyl-3-butanone with nitric acid in the presence of sulfuric acid. The reaction proceeds through the formation of a nitrate ester intermediate, which is then hydrolyzed to form 2-Methyl-2-nitro-3-butanone. The yield of 2-Methyl-2-nitro-3-butanone can be improved by optimizing the reaction conditions, such as the concentration of nitric acid, reaction temperature, and reaction time.
Applications De Recherche Scientifique
2-Methyl-2-nitro-3-butanone has been extensively used in scientific research due to its diverse applications. It finds its use as a reagent in the synthesis of several pharmaceuticals, such as anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. 2-Methyl-2-nitro-3-butanone is also used in the synthesis of agrochemicals, such as herbicides and insecticides. It is an important intermediate in the synthesis of fragrances, such as musk and ambergris. 2-Methyl-2-nitro-3-butanone also finds its use as a precursor in the synthesis of nitroalkenes and nitroalkanes, which are important building blocks in organic synthesis.
Propriétés
Numéro CAS |
13292-96-1 |
|---|---|
Nom du produit |
2-Methyl-2-nitro-3-butanone |
Formule moléculaire |
C5H9NO3 |
Poids moléculaire |
131.13 g/mol |
Nom IUPAC |
3-methyl-3-nitrobutan-2-one |
InChI |
InChI=1S/C5H9NO3/c1-4(7)5(2,3)6(8)9/h1-3H3 |
Clé InChI |
CJWRADLQSDZJDR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)[N+](=O)[O-] |
SMILES canonique |
CC(=O)C(C)(C)[N+](=O)[O-] |
Synonymes |
2-Butanone, 3-methyl-3-nitro- (7CI,8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






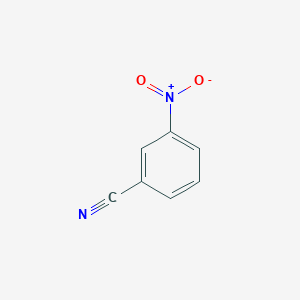

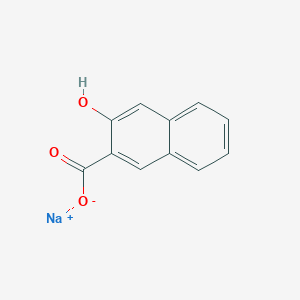

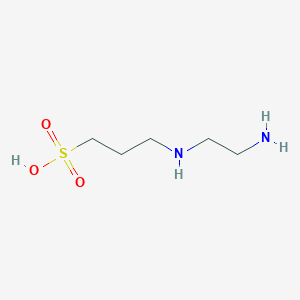
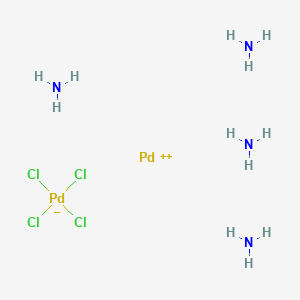
![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
